molecular formula C11H19NO B14319586 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole CAS No. 105554-17-4

2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole

Katalognummer: B14319586
CAS-Nummer: 105554-17-4
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: GDZDBMIUBLZHIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound with a unique structure that includes a heptenyl group attached to a dihydropyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the reaction of hept-1-en-1-yl derivatives with pyrrole precursors under controlled conditions. Common reagents used in the synthesis include catalysts like palladium or platinum, which facilitate the formation of the desired product through processes such as hydrogenation or cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Hept-1-en-1-yl)pyrimidine
  • 2-[(1E)-hept-1-en-1-yl]-2H-thiopyran
  • (1S,2S)-1-(hept-1-en-1-yl)-2-heptylcyclopentane

Uniqueness

2-(Hept-1-en-1-yl)-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

105554-17-4

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

2-hept-1-enyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C11H19NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h6,8,10-11H,2-5,7,9H2,1H3

InChI-Schlüssel

GDZDBMIUBLZHIU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CC1CCC=[N+]1[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.